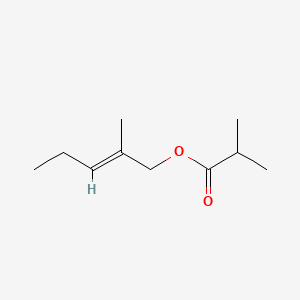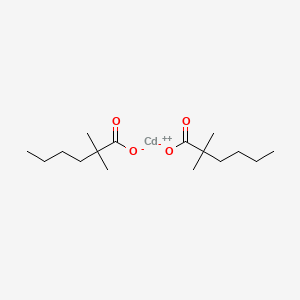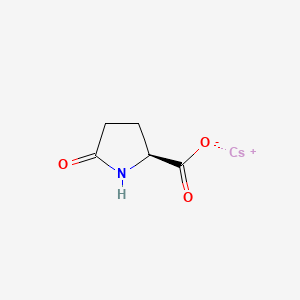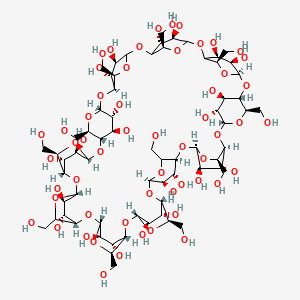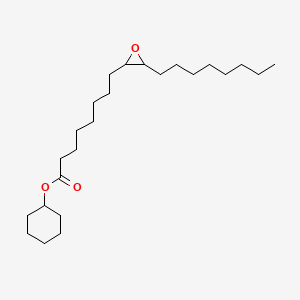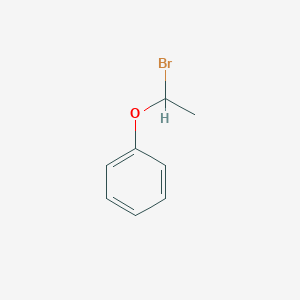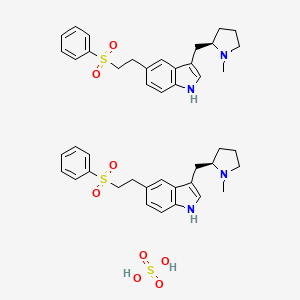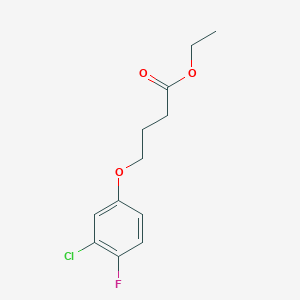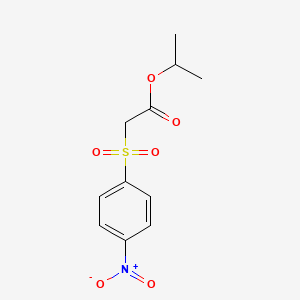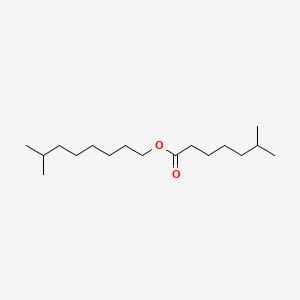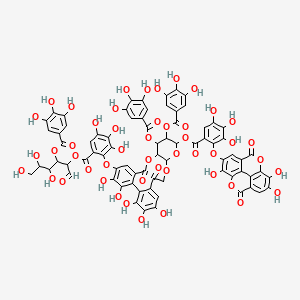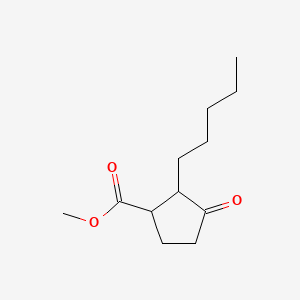
Octahydro-5,5-dimethylnaphthalene-1-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-5,5-dimethylnaphthalene-1-methanol: is a chemical compound with the molecular formula C₁₃H₂₂O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group attached to the first carbon of the naphthalene ring system, which is fully hydrogenated and substituted with two methyl groups at the fifth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-5,5-dimethylnaphthalene-1-methanol typically involves the hydrogenation of 5,5-dimethylnaphthalene followed by the introduction of a hydroxyl group. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. The hydroxylation step can be achieved using reagents like osmium tetroxide or by hydroboration-oxidation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octahydro-5,5-dimethylnaphthalene-1-methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Octahydro-5,5-dimethylnaphthalene-1-methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used as a model compound to investigate the interactions of hydroxylated naphthalene derivatives with biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism by which Octahydro-5,5-dimethylnaphthalene-1-methanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s hydrophobic naphthalene core allows it to interact with lipid membranes, affecting membrane fluidity and function. These interactions can influence various cellular pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A high-energy explosive with a similar hydrogenated naphthalene core but with nitro groups instead of a hydroxyl group.
5,5-Dimethylnaphthalene: The parent compound without hydrogenation and hydroxylation.
1-Methylnaphthalene: A simpler naphthalene derivative with a single methyl group.
Uniqueness: Octahydro-5,5-dimethylnaphthalene-1-methanol is unique due to its fully hydrogenated naphthalene ring system and the presence of both methyl and hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93840-28-9 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H22O/c1-13(2)8-4-6-11-10(9-14)5-3-7-12(11)13/h6,10,12,14H,3-5,7-9H2,1-2H3 |
Clé InChI |
VRZVZDHBOCPQQP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=C2C1CCCC2CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


